2-Propylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a propyl group attached to the second position of the thieno ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound may also interfere with nucleic acid synthesis and protein function, leading to the death of bacterial cells.
Comparison with Similar Compounds
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Similar in structure but differs in the position of the thieno ring fusion.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-propyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-7-10-6-4-5-13-8(6)9(12)11-7/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
SPTPGFIELMQWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
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